REACTION_SMILES
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[CH2:1]1[c:2]2[c:3]([cH:4][cH:5][cH:6][cH:7]2)-[c:8]2[c:9]1[cH:10][cH:11][cH:12][cH:13]2.[CH2:41]([Li:42])[CH2:43][CH2:44][CH3:45].[CH3:54][CH2:55][O:56][CH2:57][CH3:58].[F:27][c:28]1[cH:29][c:30]2[c:38]([cH:39][cH:40]1)-[c:37]1[c:32]([cH:33][cH:34][cH:35][cH:36]1)[CH2:31]2.[O:46]=[C:47]=[O:48].[O:49]1[CH2:50][CH2:51][CH2:52][CH2:53]1.[n:14]1[cH:15][cH:16][cH:17][c:18]2[c:22]1-[c:21]1[c:20]([cH:26][cH:25][cH:24][cH:23]1)[CH2:19]2>>[F:27][c:28]1[cH:29][c:30]2[c:38]([cH:39][cH:40]1)-[c:37]1[c:32]([cH:33][cH:34][cH:35][cH:36]1)[CH:31]2[C:47](=[O:46])[OH:48]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Cc1ccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2c(c1)Cc1ccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Cc1cccnc1-2
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Name
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Type
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product
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Smiles
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O=C(O)C1c2ccccc2-c2ccc(F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |